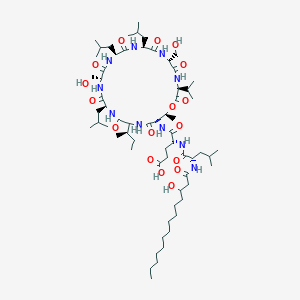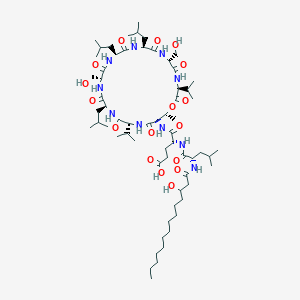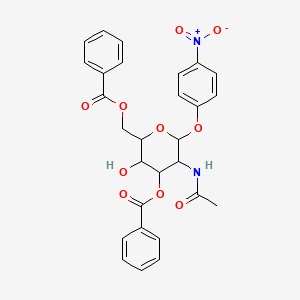
Celecoxib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celecoxib-d4 is a synthetic compound used in laboratory experiments to study the effects of the cyclooxygenase-2 (COX-2) enzyme. It is a labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is produced through a synthetic process that involves the incorporation of deuterium (d4) atoms into the celecoxib molecule. The incorporation of d4 atoms into the celecoxib molecule allows for the use of NMR spectroscopy to track the molecule’s activity in the body.
Scientific Research Applications
Therapeutic Approach for Staphylococcus aureus In Vivo Infection
Celecoxib-d4 has been used in the formulation of cubosomal nanoparticles to enhance its in vivo antibacterial action . This approach is particularly useful for treating infections caused by Staphylococcus aureus, a Gram-positive pathogenic bacterium that is rapidly acquiring antibiotic resistance . The cubosomal nanoparticles can adhere to the external peptidoglycan layers of Gram-positive bacteria and penetrate them .
Enhancement of Oral Bioavailability
Celecoxib-d4 has been encapsulated into cubosomal nanoparticles to improve its oral bioavailability . The cubosomal dispersion exhibited an entrapment efficiency of 88.57 ± 2.36% . This approach enhances the in vivo antibacterial action of celecoxib by improving its oral bioavailability .
Nanoformulations for Improved Solubility and Dissolution Rate
Celecoxib-d4 has been used in the development of nanoformulations to enhance its solubility and dissolution rate . The resulting co-milled Celecoxib-d4 composition using povidone (PVP), mannitol (MAN) and sodium lauryl sulfate (SLS) showed the maximum solubility and dissolution rate in physiologically relevant media .
Improved Oral Pharmacokinetic Profile
The nanoformulations of Celecoxib-d4 have shown to improve the oral pharmacokinetic profile . The relative bioavailability was 145.2%, compared to that of Celebrex®, and faster tmax 3.80 ± 2.28 h vs. 6.00 ± 3.67 h, indicating a more rapid absorption rate .
Treatment of Various Pain Conditions
Celecoxib-d4 is used in the treatment of various pain conditions. Celebrex®, a product containing Celecoxib-d4, is used in the treatment of osteoarthritis, ankylosing spondylitis, juvenile rheumatoid arthritis, acute musculoskeletal pain, chronic pain, and post-operative pain .
Mechanism of Action
Target of Action
Celecoxib, the parent compound of Celecoxib-d4, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever. Celecoxib also exerts anticancer effects by binding to the cadherin-11 (CDH11) protein, which is thought to be involved in the progression of tumors .
Mode of Action
Celecoxib acts by inhibiting the activity of COX-2, thereby decreasing the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever. , which is why it has a decreased risk of causing gastrointestinal bleeding compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). In terms of its anticancer effects, celecoxib binds to CDH11 and inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism .
Biochemical Pathways
Celecoxib affects the arachidonic acid metabolism pathway by inhibiting COX-2 . This leads to a decrease in the synthesis of thromboxanes and prostaglandins, the major mediators of pain . Celecoxib also impacts the mTOR signaling pathway , activating autophagy and preventing apoptosis in certain cells .
Pharmacokinetics
Celecoxib is primarily metabolized by the cytochrome P450 (CYP) 2C9 isoenzyme . It has an elimination half-life of about 11 hours in healthy individuals . The absorption of celecoxib is prolonged due to its low solubility . It is highly protein-bound, especially to albumin . The metabolites of celecoxib are excreted in feces and urine .
Result of Action
The inhibition of COX-2 by celecoxib leads to a decrease in the synthesis of prostaglandins, resulting in reduced inflammation, pain, and fever . In terms of its anticancer effects, celecoxib has been found to induce apoptosis, cause cell cycle arrest, regulate angiogenesis, and induce endoplasmic reticulum (ER) stress .
Action Environment
The action of celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of celecoxib. For example, angiotensin-converting enzyme inhibitors may enhance the adverse/toxic effect of NSAIDs . Additionally, genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib and the occurrence of adverse drug reactions .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Celecoxib-d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)






